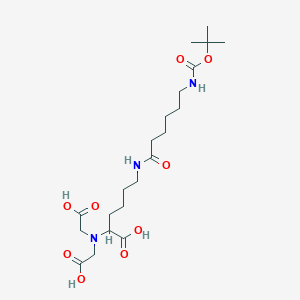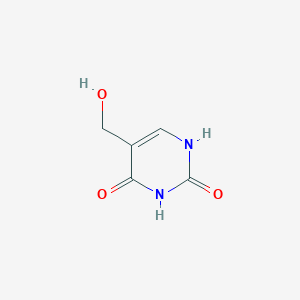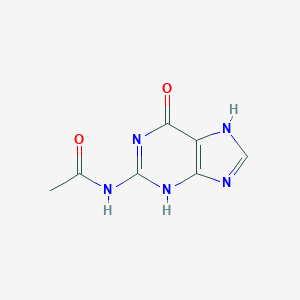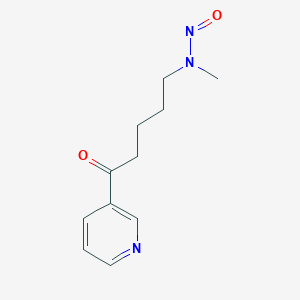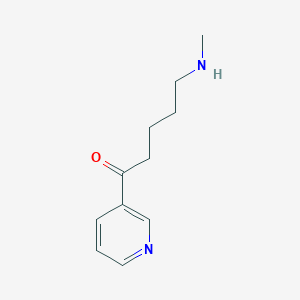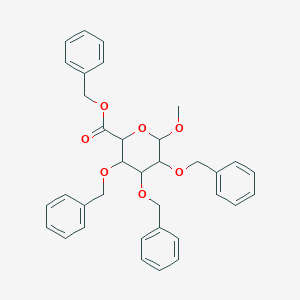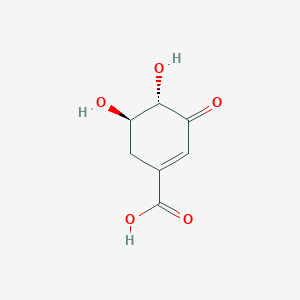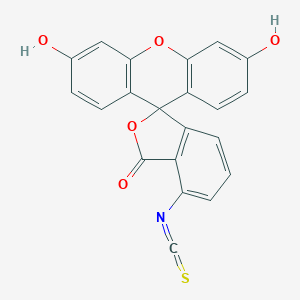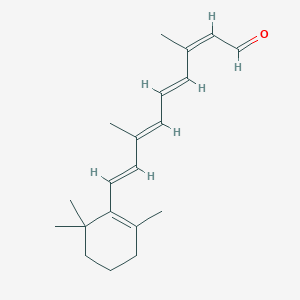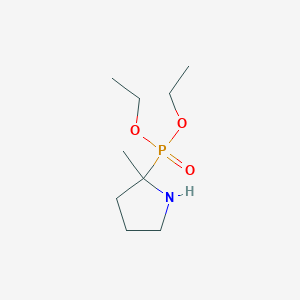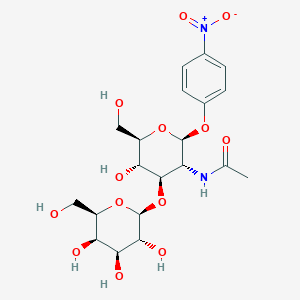
2-Amino-5-fluorobenzoic acid
Overview
Description
Fludeoxyglucose, also known as 2-deoxy-2-fluoro-D-glucose, is a radiopharmaceutical compound used primarily in positron emission tomography (PET) imaging. It is a glucose analog in which the hydroxyl group at the C-2 position is replaced by a radioactive fluorine-18 isotope. This compound is widely used in medical diagnostics, particularly in oncology, cardiology, and neurology, to assess glucose metabolism in tissues .
Mechanism of Action
Target of Action
The primary target of 2-Amino-5-fluorobenzoic acid is the tryptophan pathway in yeast . This compound acts as an antimetabolite for this pathway . The tryptophan pathway is crucial for the survival of many microbial pathogens .
Mode of Action
This compound interacts with its target by acting as a toxic antimetabolite . It can be used to counterselect for TRP1, a commonly used genetic marker in S. cerevisiae . This is because the TRP1 strain lacks the enzymes required for the conversion of anthranilic acid to tryptophan, making it resistant to this compound feedback inhibition .
Biochemical Pathways
The compound affects the tryptophan pathway . This pathway is responsible for the biosynthesis of tryptophan, an essential amino acid. When this compound inhibits this pathway, it can lead to a growth-based, positive selection of the TRP1 marker .
Pharmacokinetics
Its solubility in various solvents such as dmf, dmso, and ethanol has been reported , which could influence its absorption and distribution in the body.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of the tryptophan pathway . This inhibition can lead to a growth-based, positive selection of the TRP1 marker in S. cerevisiae . It is also used in the synthesis of potential anticancer agents .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . It is also recommended to avoid the formation of dust and aerosols . These precautions suggest that the compound’s action can be affected by the conditions in which it is stored and handled.
Biochemical Analysis
Biochemical Properties
2-Amino-5-fluorobenzoic acid interacts with various enzymes, proteins, and other biomolecules. It is used as an antimetabolite for the tryptophan pathway in yeast . This compound can be used to counterselect for TRP1, a commonly used genetic marker in yeast . The strain of yeast that lacks the enzymes required for the conversion of anthranilic acid to tryptophan is resistant to this compound .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules and its role as an antimetabolite . It exerts its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is involved in the tryptophan pathway in yeast . It interacts with enzymes or cofactors in this pathway
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve potential interactions with transporters or binding proteins
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fludeoxyglucose involves the nucleophilic substitution of a fluorine-18 isotope for the hydroxyl group at the C-2 position of a glucose molecule. The process typically starts with the production of fluorine-18 via a cyclotron. The fluorine-18 is then reacted with a precursor molecule, such as mannose triflate, under specific conditions to yield fludeoxyglucose .
Industrial Production Methods: Industrial production of fludeoxyglucose is carried out in specialized radiopharmaceutical facilities equipped with cyclotrons and automated synthesis modules. The process involves the irradiation of oxygen-18 enriched water to produce fluorine-18, followed by its incorporation into the glucose analog using automated synthesis modules like the GE FASTLab2. This method ensures high radiochemical yields and purity, making it suitable for clinical applications .
Chemical Reactions Analysis
Types of Reactions: Fludeoxyglucose primarily undergoes phosphorylation reactions in biological systems. It is phosphorylated by hexokinase to form fludeoxyglucose-6-phosphate, which is then trapped within cells due to its inability to undergo further glycolysis .
Common Reagents and Conditions: The synthesis of fludeoxyglucose involves reagents such as mannose triflate and fluorine-18. The reaction conditions include the use of a cyclotron to produce fluorine-18 and automated synthesis modules to facilitate the incorporation of fluorine-18 into the glucose analog .
Major Products Formed: The major product formed from the synthesis of fludeoxyglucose is fludeoxyglucose-6-phosphate, which accumulates in tissues with high glucose metabolism, such as cancer cells .
Scientific Research Applications
Fludeoxyglucose is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a tracer for studying glucose metabolism. In biology, it is used to investigate cellular processes involving glucose uptake. In medicine, fludeoxyglucose is a crucial diagnostic tool in PET imaging for detecting cancer, assessing cardiac function, and evaluating neurological disorders. In industry, it is used in the development and testing of new radiopharmaceuticals .
Comparison with Similar Compounds
Fludeoxyglucose is unique among glucose analogs due to its incorporation of the radioactive fluorine-18 isotope, which enables its use in PET imaging. Similar compounds include deoxyglucose and fluorodeoxyglucose, which also serve as glucose analogs but lack the radioactive component necessary for PET imaging. Fludeoxyglucose’s ability to provide real-time imaging of glucose metabolism makes it a valuable tool in medical diagnostics .
List of Similar Compounds:- Deoxyglucose
- Fluorodeoxyglucose
- Glucose analogs without radioactive isotopes
Properties
IUPAC Name |
2-amino-5-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQMGQZTBWIHDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196231 | |
| Record name | 5-Fluoroanthranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446-08-2 | |
| Record name | 2-Amino-5-fluorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=446-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoroanthranilic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 446-08-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513308 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Fluoroanthranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoroanthranilic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.510 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-FLUOROANTHRANILIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VD9746EAR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main synthetic application of 2-Amino-5-fluorobenzoic acid highlighted in the research?
A1: this compound serves as a crucial starting material in the synthesis of the antifungal drug Fluconazole. [] A study demonstrated a synthetic route involving condensation, ring-closure, chlorination, and nucleophilic substitution reactions to produce Fluconazole with high yield and purity. []
Q2: How is the structure of this compound described in the research?
A2: this compound is characterized as a nearly planar molecule. [] It exhibits an intramolecular N—H⋯O hydrogen bond forming an S(6) ring structure. [] The crystal structure reveals inversion dimers linked by O—H⋯O hydrogen bonds, creating R 2 2(8) loops. [] Additionally, weak N—H⋯F hydrogen bonds, short F⋯F contacts (2.763 (2) Å), and aromatic π–π stacking interactions (centroid–centroid separation = 3.5570 (11) Å) are observed in its crystal structure. []
Q3: Are there any studies exploring the vibrational properties of this compound?
A3: Yes, research has investigated the Fourier-transform infrared (FT-IR) and Raman spectra of this compound. [] This study also explored the impact of substituting fluorine with other halogens (chlorine, bromine) on its vibrational characteristics. [] While the abstract doesn't detail the findings, it indicates exploration of its spectroscopic properties. []
Q4: What types of derivatives of this compound have been synthesized?
A4: Research describes the synthesis of alkyl and dialkylaminoalkyl esters of this compound. [] Although the abstract doesn't elaborate on the specific methods or applications, it highlights the exploration of this compound derivatives, potentially for diverse chemical properties and applications. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-(Azidomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B14590.png)
![[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl 4-methylbenzenesulfonate](/img/structure/B14591.png)
